(2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride
Overview
Description
(2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: is a chemical compound with the molecular formula C7H14Cl2N2OS and a molecular weight of 245.17 g/mol This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride typically involves the reaction of 2-chloromethyl-1,3-thiazole with 2-methoxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the methoxyethyl group, resulting in the formation of thiazolidine derivatives or demethylated products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives or demethylated products.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: (2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including infections and inflammatory conditions. Its unique structure allows for the modification and optimization of its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
- (2-Methoxyethyl)(1,3-thiazol-4-ylmethyl)amine dihydrochloride
- (2-Methoxyethyl)(1,3-oxazol-2-ylmethyl)amine dihydrochloride
- (2-Methoxyethyl)(1,3-imidazol-2-ylmethyl)amine dihydrochloride
Uniqueness: (2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride is unique due to the specific positioning of the thiazole ring and the methoxyethyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.2ClH/c1-10-4-2-8-6-7-9-3-5-11-7;;/h3,5,8H,2,4,6H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWNZCFNGDDIFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC=CS1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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